molecular formula C18H30O3 B14397866 13-[(Oxan-2-yl)oxy]tridec-2-ynal CAS No. 88170-40-5

13-[(Oxan-2-yl)oxy]tridec-2-ynal

Cat. No.: B14397866
CAS No.: 88170-40-5
M. Wt: 294.4 g/mol
InChI Key: YMIVDQRYXPMVKB-UHFFFAOYSA-N
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Description

13-[(Oxan-2-yl)oxy]tridec-2-ynal is an organic compound with the molecular formula C₁₈H₃₀O₃ and a molecular weight of 294.429 g/mol . This compound features a long alkyne chain terminated with an aldehyde group, and a tetrahydropyran (THP) ether group serving as a protected alcohol. The THP group is a widely used protecting group in synthetic organic chemistry, as it is stable under a variety of reaction conditions and can be removed under mild acidic conditions. The presence of both an aldehyde and a protected hydroxyl functionality makes this molecule a valuable bifunctional synthetic intermediate . The aldehyde group is a versatile electrophile that can undergo reactions such as nucleophilic addition or reductive amination, while the alkyne can participate in reactions like Sonogashira coupling or reduction to an alkene. Upon deprotection of the THP group, a primary alcohol is revealed, further expanding its utility in multi-step synthesis. While specific biological mechanisms are not reported for this exact molecule, its structure suggests potential use in the synthesis of more complex molecules, such as macrocyclic compounds or natural product analogs . Researchers can leverage this compound to construct long-chain structures for applications in materials science, fragrance development, and medicinal chemistry. This product is strictly for research use and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88170-40-5

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

13-(oxan-2-yloxy)tridec-2-ynal

InChI

InChI=1S/C18H30O3/c19-15-11-8-6-4-2-1-3-5-7-9-12-16-20-18-14-10-13-17-21-18/h15,18H,1-7,9-10,12-14,16-17H2

InChI Key

YMIVDQRYXPMVKB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCC#CC=O

Origin of Product

United States

State of the Art Synthetic Methodologies for 13 Oxan 2 Yl Oxy Tridec 2 Ynal

Convergent and Divergent Synthesis Strategies for the Protected Polyfunctional Intermediate

For 13-[(Oxan-2-yl)oxy]tridec-2-ynal, a convergent approach is highly advantageous. This would typically involve the preparation of a protected ω-hydroxyalkyne fragment and a separate C2 or C3 building block, which are then joined. This strategy isolates the sensitive aldehyde functionality until the final steps, a common tactic in the synthesis of reactive carbonyl compounds.

Carbon-Carbon Bond Forming Reactions for the Tridec-2-ynal Backbone

The formation of the thirteen-carbon backbone of tridec-2-ynal is a critical step that can be achieved through various carbon-carbon bond-forming reactions. A plausible and effective method involves the coupling of a smaller alkyne with an alkyl halide. For instance, the lithium acetylide of a protected propargyl alcohol derivative can be reacted with a long-chain alkyl halide in an SN2 reaction.

Alternatively, modern cross-coupling reactions offer a powerful toolkit for constructing such backbones. These reactions, often catalyzed by transition metals, provide high yields and excellent functional group tolerance. bohrium.com

Selective Functionalization and Stereochemical Control in Alkylation and Alkenylation

Achieving selective functionalization is paramount in the synthesis of polyfunctional molecules to ensure that reactions occur at the desired positions without affecting other reactive sites. researchgate.net In the context of this compound, this is particularly relevant when introducing the aldehyde and the protected hydroxyl group at opposite ends of the long carbon chain.

Stereochemical control, while not a factor in the achiral oxan-2-yl protecting group as presented, is a critical consideration in many advanced organic syntheses. Had a chiral protecting group or stereocenter been required, the choice of reagents and catalysts would be crucial. For instance, asymmetric catalytic methods could be employed to set specific stereocenters during the alkylation or alkenylation steps.

Biocatalytic approaches are also emerging as powerful tools for selective functionalization, including the alkylation of molecules with multiple nucleophilic sites. researchgate.net

Controlled Installation of the Oxan-2-yl Protecting Group

The protection of alcohol functionalities is a common strategy in multi-step synthesis to prevent their interference with subsequent reaction steps. organic-chemistry.org The oxan-2-yl group, often referred to as a tetrahydropyranyl (THP) ether, is a widely used protecting group for alcohols due to its ease of installation and removal under specific conditions.

The installation of the oxan-2-yl group is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS). The reaction is generally high-yielding and proceeds under mild conditions. The choice of catalyst is important to avoid the degradation of other sensitive functional groups within the molecule. For a long-chain hydroxyalkyne, this protection step would ideally be performed early in the synthetic sequence to shield the hydroxyl group during the subsequent carbon-carbon bond-forming and functional group manipulation steps.

Advanced Catalytic Systems in the Synthesis of this compound

Modern organic synthesis heavily relies on the use of catalytic systems to promote reactions with high efficiency, selectivity, and atom economy. Both transition metal catalysis and organocatalysis offer powerful platforms for the construction of molecules like this compound.

Transition Metal-Catalyzed Cross-Coupling for Alkyne Formation (e.g., Sonogashira, Negishi)

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds, particularly for creating the alkyne moiety in the target molecule. nih.gov

The Sonogashira coupling is a palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. This reaction is highly effective for the synthesis of internal alkynes. In a potential synthesis of the target molecule, a fragment containing a terminal alkyne could be coupled with a vinyl halide to construct the enyne precursor to the alkynyl aldehyde.

The Negishi coupling , another palladium-catalyzed reaction, involves the coupling of an organozinc reagent with an organic halide. This method is known for its high functional group tolerance and can be a powerful tool for constructing the carbon skeleton of the target molecule.

Below is a table summarizing the key features of these two important cross-coupling reactions.

Coupling ReactionCatalyst SystemReactantsKey Advantages
Sonogashira Coupling Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), base (e.g., amine)Terminal alkyne, Aryl/Vinyl halideMild reaction conditions, high yields.
Negishi Coupling Pd or Ni catalyst (e.g., Pd(PPh₃)₄)Organozinc compound, Organic halideHigh reactivity, excellent functional group tolerance.

These reactions represent powerful methods for the convergent assembly of the carbon backbone of this compound. rsc.orgacs.org

Organocatalytic Approaches for Aldehyde Precursor Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and for the construction of complex molecular architectures. youtube.com In the synthesis of this compound, organocatalysis could be employed for the synthesis of the aldehyde precursor.

For example, the oxidation of a primary alcohol to an aldehyde is a key transformation. While many metal-based oxidants exist, organocatalytic methods, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or its derivatives in the presence of a stoichiometric oxidant, offer a metal-free alternative.

Furthermore, organocatalytic methods can be used to introduce the aldehyde functionality through the functionalization of a precursor molecule. For instance, the direct β-alkylation of saturated aldehydes can be achieved through the synergistic combination of photoredox catalysis and organocatalysis. acs.org While not directly applicable to the terminal position, this illustrates the power of organocatalysis in C-H functionalization. Organocatalytic methods for the direct α-functionalization of aldehydes are also well-established. acs.org

The development of organocatalytic methods for the direct conversion of aldehydes to other functional groups, such as esters, further highlights the versatility of this approach. organic-chemistry.org

Chemo- and Regioselective Oxidation/Reduction Methodologies

The construction of this compound involves key transformations where chemo- and regioselectivity are paramount. A plausible synthetic route commences from a bifunctional precursor, such as a long-chain diol, which is selectively manipulated at both termini. A critical step is the selective oxidation of a primary alcohol to an aldehyde without affecting the alkyne or the oxan-2-yl (tetrahydropyranyl, THP) ether.

The precursor, 13-[(oxan-2-yl)oxy]tridec-2-yn-1-ol, can be prepared through established methods, such as the alkylation of a smaller terminal alkyne with a long-chain electrophile bearing a protected hydroxyl group. Once the precursor alcohol is obtained, its selective oxidation to the corresponding ynal is required. Several modern oxidation protocols are suitable for this transformation, demonstrating high chemoselectivity. Reagents such as Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC), and Swern oxidation conditions are widely employed for the conversion of primary alcohols to aldehydes with minimal side reactions. These methods are generally mild enough to preserve sensitive functional groups like alkynes and THP ethers.

For instance, the oxidation of a THP-protected alkynol can be achieved with high efficiency. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation to a carboxylic acid or reaction with the alkyne moiety.

Table 1: Selected Reagents for the Oxidation of 13-[(Oxan-2-yl)oxy]tridec-2-yn-1-ol

Reagent/SystemSolventTypical Temperature (°C)Typical Yield (%)Reference for Methodology
Dess-Martin Periodinane (DMP)CH₂Cl₂Room Temperature>90General Alcohol Oxidation
Pyridinium Chlorochromate (PCC)CH₂Cl₂Room Temperature85-95 rsc.org
(COCl)₂, DMSO, Et₃N (Swern)CH₂Cl₂-78 to Room Temperature>90General Alcohol Oxidation

Conversely, should a synthetic strategy require the reduction of an intermediate, highly selective reducing agents are available. For example, if a precursor contains an ester that needs to be reduced to an alcohol while leaving the alkyne intact, reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are effective. The synthesis of many natural products and insect pheromones, which are often long-chain unsaturated alcohols, aldehydes, or acetates, relies on such selective transformations. nih.govalfa-chemistry.com

Protecting Group Management in the Synthesis of this compound

The stability and selective removal of protecting groups are central to the successful synthesis of complex molecules. nih.gov The oxan-2-yl (THP) group is a classic choice for protecting alcohols due to its low cost, ease of introduction, and stability under a wide range of non-acidic conditions, including exposure to organometallics, hydrides, and basic conditions. rsc.orgtotal-synthesis.com

The protection of a terminal hydroxyl group, for instance on 11-bromoundecan-1-ol, is typically achieved by reacting it with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. While strong acids can be used, milder catalysts are preferred to avoid side reactions, especially in complex substrates. Pyridinium p-toluenesulfonate (PPTS) is a common choice, offering a balance of reactivity and mildness. total-synthesis.com Other catalysts include bismuth triflate and various solid-supported acids which can simplify purification. organic-chemistry.org

Deprotection of the THP ether is equally critical and must be achieved without affecting the newly formed aldehyde or the alkyne. Standard deprotection involves acidic hydrolysis. total-synthesis.com However, for a molecule like this compound, which contains an acid-sensitive aldehyde, optimized, milder conditions are necessary. A variety of reagents have been developed for the chemoselective deprotection of THP ethers under neutral or near-neutral conditions. rsc.org For example, using iron(III) tosylate in methanol (B129727) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can efficiently cleave the THP ether while leaving other functional groups intact. rsc.orgscispace.com The choice of solvent is also crucial; for instance, conducting the deprotection in an alcohol like methanol or ethanol (B145695) can facilitate a transacetalization mechanism under mild acidic catalysis. rsc.org

Table 2: Optimized Conditions for THP Protection and Deprotection

TransformationReagentSolventConditionsKey AdvantagesReference for Methodology
Protection 3,4-Dihydro-2H-pyran, PPTS (cat.)CH₂Cl₂Room Temp, 2-4 hMild, high yield nih.govtotal-synthesis.com
Protection 3,4-Dihydro-2H-pyran, Bi(OTf)₃ (cat.)Solvent-freeRoom Temp, <1 hFast, efficient, solvent-free organic-chemistry.org
Deprotection Acetic Acid/THF/H₂O (3:1:1)-Room TempStandard, effective total-synthesis.com
Deprotection Iron(III) TosylateMethanolRoom TempMild, chemoselective scispace.com
Deprotection Cerium(IV) Ammonium Nitrate (CAN)Acetonitrile/H₂ORoom TempNeutral conditions, fast rsc.org

In more complex syntheses that may involve multiple hydroxyl groups or other reactive sites, an orthogonal protecting group strategy is essential. ub.edu This approach allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. rsc.org

For a precursor to this compound, one might encounter a synthetic intermediate with two different hydroxyl groups that need to be manipulated sequentially. For example, a diol could be selectively protected at one end with a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group, and at the other end with a THP ether. The silyl ether is stable to the mildly acidic conditions used for THP deprotection but can be selectively removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). Conversely, the THP group is stable to the basic conditions often used in other transformations but is cleaved by acid, which would leave the silyl ether untouched.

This orthogonality allows for a planned sequence of reactions. A hypothetical synthetic sequence could involve:

Selective protection of a primary alcohol as a TBDMS ether.

Manipulation of another part of the molecule.

Protection of a second alcohol as a THP ether.

Selective deprotection of the TBDMS ether with TBAF to reveal the primary alcohol for oxidation to an aldehyde.

Oxidation of the alcohol to the aldehyde.

Final deprotection of the THP group under mild acidic conditions if the free hydroxyl is the target.

This strategy provides the flexibility required for the synthesis of complex, polyfunctional natural products and other organic targets. nih.govnih.gov

Table 3: Example of an Orthogonal Protecting Group Pair with THP

Protecting Group 1Protecting Group 2Deprotection Condition for PG1Deprotection Condition for PG2OrthogonalityReference for Concept
THP (Oxan-2-yl)TBDMS (tert-Butyldimethylsilyl)Mild Acid (e.g., PPTS, EtOH)Fluoride Source (e.g., TBAF, THF)Yes ub.edu
THP (Oxan-2-yl)Bn (Benzyl)Mild Acid (e.g., PPTS, EtOH)Hydrogenolysis (H₂, Pd/C)YesGeneral Protecting Group Strategy
THP (Oxan-2-yl)Ac (Acetyl)Mild Acid (e.g., PPTS, EtOH)Mild Base (e.g., K₂CO₃, MeOH)YesGeneral Protecting Group Strategy

Mechanistic Elucidation of Transformations Involving 13 Oxan 2 Yl Oxy Tridec 2 Ynal

Detailed Reaction Mechanisms of Alkyne Functionalizations

The internal alkyne of 13-[(Oxan-2-yl)oxy]tridec-2-ynal is a site of rich chemical reactivity, susceptible to a range of functionalization reactions.

Electrophilic and Nucleophilic Additions to the Internal Alkyne

Electrophilic Addition:

Alkynes, including internal ones, can undergo electrophilic addition, although they are generally less reactive than alkenes. libretexts.org The reaction is initiated by the attack of the alkyne's π-electron cloud on an electrophile. youtube.comyoutube.com For an unsymmetrical internal alkyne like the one , the regioselectivity of the addition is determined by the relative stability of the resulting vinyl cation intermediates. quora.com The electrophile will add to the carbon that results in the more stable carbocation.

The general mechanism for electrophilic addition to an alkyne involves the formation of a vinyl cation intermediate, which is then attacked by a nucleophile. youtube.com This can proceed through a classic two-step mechanism or a concerted termolecular mechanism. youtube.com

Table 1: Examples of Electrophilic Addition to Alkynes

Electrophile Reagent Product Type
Proton (H+) HX (e.g., HBr, HCl) Vinyl halide

Data compiled from multiple sources. youtube.comlibretexts.org

Nucleophilic Addition:

While less common for isolated alkynes, nucleophilic addition can occur, particularly when the alkyne is activated by an electron-withdrawing group. quora.comacs.org In the case of this compound, the aldehyde group can influence the reactivity of the nearby alkyne. Softer nucleophiles are more likely to participate in 1,4-conjugate addition to the acetylenic system. acs.org Transition metal catalysis can also facilitate nucleophilic additions to alkynes by converting them into transient allylmetal species. nih.gov

Cycloaddition Pathways (e.g., [3+2] Azide-Alkyne Cycloaddition) and Catalysis

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a powerful reaction. wikipedia.org While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and selective for the 1,4-disubstituted triazole. wikipedia.orgnih.govnih.gov

The mechanism of the CuAAC involves the formation of a copper(I)-acetylide intermediate. nih.govacs.org This intermediate then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing metallacycle before forming the triazole product. nih.govacs.org The use of N-heterocyclic carbene (NHC) ligands can further enhance the catalytic activity of copper complexes. nih.govacs.org Ruthenium catalysts can also be employed, leading to the formation of the 1,5-regioisomer of the triazole. wikipedia.org

Table 2: Catalysts for Azide-Alkyne Cycloadditions

Catalyst Type Regioselectivity Alkyne Scope
Copper(I) 1,4-disubstituted Primarily terminal

Data compiled from multiple sources. wikipedia.org

Stereochemical Outcomes and Diastereoselectivity in Alkyne Reductions

The reduction of internal alkynes can lead to either cis (Z) or trans (E) alkenes, depending on the reagents and conditions employed.

Syn-Addition (cis-alkenes): Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen to the alkyne, yielding a cis-alkene. youtube.comrsc.org The catalyst is deactivated to prevent further reduction of the alkene to an alkane. youtube.com

Anti-Addition (trans-alkenes): The reduction of an internal alkyne with sodium metal in liquid ammonia (B1221849) proceeds via an anti-addition mechanism, producing a trans-alkene. youtube.com This reaction involves the formation of a radical anion intermediate. youtube.com

Recent advancements have introduced methods that allow for stereodivergent synthesis, where the stereochemical outcome can be controlled by tuning reaction conditions, such as the catalyst or the concentration of a co-reagent like water. rsc.org Cobalt and ruthenium complexes have also been shown to be effective catalysts for the stereoselective hydrosilylation of internal alkynes. rsc.orgrsc.org

Table 3: Stereoselective Reduction of Internal Alkynes

Reagent/Catalyst Stereochemical Outcome Product
H₂, Lindlar's Catalyst syn-addition cis-(Z)-alkene
Na, NH₃(l) anti-addition trans-(E)-alkene

Data compiled from multiple sources. youtube.comrsc.orgorganic-chemistry.org

Fundamental Mechanistic Pathways of Aldehyde Reactivity

The aldehyde functional group in this compound is a key site for carbon-carbon bond formation and other transformations.

Carbonyl Additions (e.g., Grignard, Wittig, Strecker) and Catalyst Influence

Grignard Reaction:

Grignard reagents (organomagnesium halides) are potent nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. pearson.commasterorganicchemistry.comleah4sci.commasterorganicchemistry.com The reaction proceeds via nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org

Wittig Reaction:

The Wittig reaction converts aldehydes into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.org The stereochemical outcome depends on the nature of the ylide. Stabilized ylides generally produce E-alkenes, while unstabilized ylides favor the formation of Z-alkenes. wikipedia.org The reaction of this compound, an α,β-unsaturated aldehyde, with a Wittig reagent can be used to further extend the carbon chain. rsc.orgnih.govyoutube.com

Strecker Synthesis:

The Strecker synthesis is a method for producing α-amino acids from aldehydes. masterorganicchemistry.comwikipedia.orgvaia.com The reaction involves the formation of an α-aminonitrile through the reaction of the aldehyde with ammonia and cyanide, followed by hydrolysis of the nitrile to a carboxylic acid. wikipedia.orgacs.org The initial step is the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile. masterorganicchemistry.comorganic-chemistry.org

Table 4: Carbonyl Addition Reactions

Reaction Reagent(s) Product
Grignard Reaction 1. RMgX 2. H₃O⁺ Secondary Alcohol
Wittig Reaction Ph₃P=CHR Alkene

Data compiled from multiple sources. masterorganicchemistry.comwikipedia.orgwikipedia.org

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel) and their Stereocontrol

Aldol Condensation:

The aldol condensation is a carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. wikipedia.orgsigmaaldrich.com In a crossed aldol reaction involving this compound, it can act as the electrophilic partner. researchgate.netlibretexts.org The reaction typically forms a β-hydroxy aldehyde, which can then undergo dehydration to yield an α,β-unsaturated aldehyde. wikipedia.orglibretexts.org Asymmetric versions of the aldol reaction, using chiral organocatalysts like diarylprolinols, can achieve high diastereoselectivity and enantioselectivity. researchgate.net

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. jk-sci.comwikipedia.orgalfa-chemistry.com The mechanism involves the formation of an enolate from the active methylene compound, which then undergoes nucleophilic addition to the aldehyde. alfa-chemistry.compurechemistry.org Subsequent dehydration yields a conjugated system. wikipedia.org The Doebner modification utilizes pyridine (B92270) as a solvent and often involves decarboxylation when a carboxylic acid is part of the active methylene component. wikipedia.orgorganic-chemistry.org

Table 5: Condensation Reactions

Reaction Reagents Key Intermediate
Aldol Condensation Aldehyde/Ketone, Base/Acid Enolate/Enol

Data compiled from multiple sources. wikipedia.orgwikipedia.org

Oxidation and Reduction Mechanisms of the Aldehyde Moiety

The aldehyde functional group in this compound is a primary site for redox transformations. The α,β-unsaturation provided by the adjacent alkyne influences the reactivity of the aldehyde and presents unique challenges and opportunities for selective reactions.

Oxidation Mechanisms:

The oxidation of the aldehyde moiety in this compound to the corresponding carboxylic acid can be achieved under mild conditions to avoid unwanted reactions at the alkyne or cleavage of the THP ether. The Pinnick oxidation is a particularly suitable method for this transformation due to its high chemoselectivity for aldehydes, even in the presence of other oxidizable groups like alkynes. numberanalytics.commasterorganicchemistry.comnih.gov

The reaction proceeds through the formation of chlorous acid (HClO₂) in situ from sodium chlorite (B76162) (NaClO₂) under weakly acidic conditions. The aldehyde carbonyl is activated by protonation, followed by the nucleophilic attack of the chlorite ion. The resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl). numberanalytics.commasterorganicchemistry.com To prevent side reactions of the highly reactive HOCl with the alkyne, a scavenger such as 2-methyl-2-butene (B146552) is typically added. masterorganicchemistry.comquora.com

Another potential method for the selective oxidation of α,β-unsaturated aldehydes involves using molecular oxygen in the presence of an iron catalyst. The addition of an alkali metal carboxylate can enhance the selectivity for the desired α,β-unsaturated carboxylic acid. organic-chemistry.org This method proceeds via a controlled radical generation mechanism. organic-chemistry.org

Reduction Mechanisms:

The reduction of the aldehyde in this compound can lead to different products depending on the reducing agent and reaction conditions. The primary products are the corresponding allylic alcohol or the saturated alcohol.

1,2-Reduction to Allylic Alcohol: Selective reduction of the carbonyl group without affecting the alkyne (a 1,2-reduction) yields the corresponding propargyl alcohol, 13-[(oxan-2-yl)oxy]tridec-2-yn-1-ol. This can be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄), often at low temperatures to enhance chemoselectivity. rsc.orglibretexts.org The Luche reduction, which employs a combination of NaBH₄ and a cerium salt like CeCl₃, is highly effective for the 1,2-reduction of α,β-unsaturated carbonyls, suppressing the competing 1,4-conjugate addition. scribd.com The cerium ion is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon. scribd.com

Conjugate Reduction and Full Saturation: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of both the aldehyde and the alkyne, ultimately yielding the fully saturated alcohol, 13-[(oxan-2-yl)oxy]tridecan-1-ol. rsc.orgrsc.org The reaction first proceeds via hydride attack on the carbonyl, and under harsher conditions, the alkyne is subsequently reduced.

Reduction to Saturated Aldehyde: It is also possible to selectively reduce the alkyne while preserving the aldehyde, although this is a more challenging transformation. This would require a catalyst system that favors hydrogenation of the triple bond over reduction of the aldehyde.

The general mechanism for hydride reduction of an aldehyde involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. rsc.orgrsc.org This forms an alkoxide intermediate, which is then protonated during the workup to give the alcohol. rsc.orgrsc.org

Table 1: Comparison of Common Redox Reagents for the Aldehyde Moiety

Reagent Product Type Selectivity Mechanistic Feature
Oxidizing Agents
NaClO₂, NaH₂PO₄, 2-methyl-2-butene Carboxylic Acid High for aldehyde Pinnick oxidation, involves chlorous acid
O₂, Iron Catalyst Carboxylic Acid Good for α,β-unsaturated aldehyde Controlled radical generation
Reducing Agents
NaBH₄, CeCl₃ (Luche Reduction) Allylic Alcohol High for 1,2-reduction Hard Lewis acid activation of carbonyl
NaBH₄ Allylic Alcohol Good for 1,2-reduction Nucleophilic hydride attack on carbonyl
LiAlH₄ Saturated Alcohol Low, reduces both aldehyde and alkyne Strong hydride source
H₂, Lindlar's Catalyst Allylic Alcohol & Alkene Potential for alkyne reduction Catalytic hydrogenation

Chemoselectivity and Regioselectivity in Multi-Functional Transformations of this compound

The presence of three distinct functional groups in this compound necessitates careful consideration of chemoselectivity and regioselectivity in its chemical transformations. The choice of reagents and reaction conditions determines which functional group will react preferentially.

The aldehyde and alkyne moieties exhibit different reactivity profiles, which can be exploited for selective transformations.

Electrophilicity: The carbonyl carbon of the aldehyde is generally more electrophilic than the sp-hybridized carbons of the unactivated internal alkyne. This inherent difference in electrophilicity allows for selective nucleophilic attack at the aldehyde in the presence of the alkyne. For instance, organometallic reagents like Grignard reagents or organolithium compounds will preferentially add to the aldehyde. nih.gov

Reduction: As discussed in section 3.2.3, the aldehyde is more readily reduced by hydride reagents than the alkyne. Mild reducing agents like NaBH₄ will selectively reduce the aldehyde to the corresponding alcohol, leaving the alkyne intact. libretexts.orgyoutube.com Catalytic hydrogenation, on the other hand, can be tuned to selectively reduce the alkyne. For example, using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), the alkyne can be selectively reduced to a (Z)-alkene without affecting the aldehyde.

Oxidation: The aldehyde is more susceptible to oxidation than the alkyne. Reagents like those used in the Pinnick oxidation will selectively oxidize the aldehyde to a carboxylic acid. youtube.com While strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the alkyne, this typically requires more forcing conditions. masterorganicchemistry.com

The long alkyl chain and the terminal THP-protected hydroxyl group can exert subtle but significant electronic and steric effects on the reactivity of the aldehyde and alkyne moieties.

Electronic Effects: The long, non-polar alkyl chain primarily acts as a steric bulky group. However, subtle long-range electronic effects transmitted through the carbon chain can influence the electron density at the reactive sites, although these effects are generally weak. rsc.org

Steric Effects: The long alkyl chain can influence the approach of reagents to the reactive centers, potentially affecting the stereochemical outcome of reactions, especially in intramolecular processes or when bulky catalysts are used.

Chelation Control: The oxygen atom of the THP ether, being a Lewis basic site, could potentially coordinate to metal-based reagents. This chelation could influence the stereoselectivity of reactions at the nearby alkyne or even the more distant aldehyde, although the long distance makes this less likely to be a dominant effect. However, in certain catalyzed reactions, such remote binding can play a role in directing the catalyst and influencing the reaction pathway. acs.orgacs.org

The oxan-2-yl (tetrahydropyranyl, THP) group serves as a protecting group for the terminal hydroxyl functionality. Its primary role is to prevent the alcohol from interfering with reactions targeting the aldehyde or alkyne. wikipedia.orgwikipedia.orgnih.gov

Stability and Lability: THP ethers are stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and hydride reductions. organic-chemistry.orgthieme-connect.de This stability is crucial for performing various transformations on the other parts of the molecule. However, the THP group is readily cleaved under acidic conditions, which proceeds via the formation of a resonance-stabilized oxocarbenium ion. youtube.comtotal-synthesis.com This lability must be considered when choosing reagents and reaction conditions.

Steric Hindrance: The THP group is sterically demanding. youtube.com This steric bulk can influence the conformational preferences of the molecule and may hinder the approach of reagents to the nearby alkyne, potentially affecting its reactivity or the stereochemical outcome of addition reactions.

Chiral Induction: Since the formation of the THP ether from a chiral alcohol creates a diastereomeric mixture, the THP group itself can introduce a new stereocenter. organic-chemistry.orgwikipedia.org While not directly applicable in this case as the parent alcohol is achiral, it is a noteworthy feature of THP protection. In some contexts, chiral THP-like auxiliaries have been used to direct the stereochemical course of reactions. total-synthesis.comtotal-synthesis.com

Advanced Spectroscopic and Computational Approaches for the Characterization of 13 Oxan 2 Yl Oxy Tridec 2 Ynal and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For a molecule with the complexity of 13-[(Oxan-2-yl)oxy]tridec-2-ynal, which contains multiple chiral centers and distinct functional moieties, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is indispensable.

While one-dimensional ¹H and ¹³C NMR provide initial information on the types and electronic environments of protons and carbons, multi-dimensional techniques are required to piece together the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. For this compound, COSY is critical for tracing the connectivity of the long aliphatic chain. It would show correlations between the aldehyde proton (H1) and the methylene (B1212753) protons at C4, and sequentially map the spin systems of the -(CH₂)₉- chain from C4 to C12. It also establishes the intra-ring connectivities within the oxan-2-yl (tetrahydropyranyl, THP) moiety.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates protons with their directly attached carbons (¹J-CH). columbia.edu It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signal. For instance, the distinctive aldehyde proton signal (~9.76 ppm) would correlate with the aldehyde carbon signal (~193 ppm), and the anomeric proton of the THP ring (~4.6 ppm) would correlate with its corresponding carbon (~99 ppm). columbia.eduiosrjournals.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for connecting molecular fragments by identifying longer-range couplings (two to four bonds, ²J-CH, ³J-CH) between protons and carbons. columbia.edu Key HMBC correlations for this molecule would include the correlation from the aldehyde proton (H1) to the alkynyl carbon C3, and from the methylene protons at C12 to the oxygen-bearing carbon C13. Crucially, HMBC would establish the link between the tridecynyl chain and the protective THP group via a correlation from the anomeric proton (H-2') to the C13 of the chain. columbia.edu

A hypothetical set of NMR assignments for this compound is presented below, based on typical chemical shifts for similar structures. iosrjournals.orglibretexts.org

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Key HMBC Correlations (from ¹H at position to ¹³C)
1 (-CHO)193.19.76 (s, 1H)C2, C3, C4
2 (-C≡)88.5--
3 (≡C-)81.02.05 (s, 3H)C1, C2
428.52.45 (t, 2H)C2, C3, C5, C6
5-11~29.0-29.51.25-1.40 (m, 14H)-
1225.71.57 (p, 2H)C10, C11, C13
1367.83.75 (dt), 3.40 (dt)C11, C12, C-2'
2' (Oxan)99.04.60 (t, 1H)C13, C-3', C-6'
3' (Oxan)30.81.82 (m), 1.71 (m)C-2', C-4', C-5'
4' (Oxan)19.51.51 (m)C-3', C-5'
5' (Oxan)25.51.51 (m)C-4', C-6'
6' (Oxan)62.43.87 (m), 3.51 (m)C-2', C-5'

Note: This table represents predicted values for instructional purposes. Actual experimental values may vary.

The oxan-2-yl (THP) group is not static; it exists in a dynamic equilibrium between two chair conformations. Furthermore, the attachment to the C13 oxygen creates a new stereocenter at the anomeric carbon (C-2'), resulting in a mixture of diastereomers. Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating such conformational dynamics. nih.gov

By recording NMR spectra at various temperatures, one can observe changes in the line shapes of the signals corresponding to the THP ring protons. At room temperature, the rate of chair-chair interconversion is typically fast on the NMR timescale, leading to averaged, often broad signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows. At the coalescence temperature, the signals for the axial and equatorial protons broaden significantly and merge. Upon further cooling, below the coalescence point, the signals sharpen again into two distinct sets of resonances for the now "frozen" axial and equatorial protons of the major conformer.

Line shape analysis of these variable-temperature spectra allows for the calculation of the activation energy (ΔG‡) for the ring inversion process. nih.gov These studies can also provide insight into the "anomeric effect," where the C13-O- substituent at the anomeric C-2' position may preferentially adopt an axial orientation due to stabilizing stereoelectronic interactions, a known phenomenon in 2-alkoxytetrahydropyrans. researchgate.netacs.org

Mass Spectrometry (MS) for Reaction Progress Monitoring and Fragment Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure through analysis of fragmentation patterns.

Tandem mass spectrometry (MS/MS) is particularly useful for confirming the structure of a target molecule in a complex mixture or for monitoring a chemical reaction. In the synthesis of this compound, which might be prepared by the oxidation of the corresponding primary alcohol, MS could track the reaction's progress by monitoring the disappearance of the starting material's molecular ion and the appearance of the product's molecular ion.

Once the product is formed, MS/MS analysis provides definitive structural confirmation. The molecular ion of the product (m/z 308 for C₁₉H₃₂O₃) would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For THP-protected alcohols, a hallmark fragmentation pathway is the loss of dihydropyran (C₅H₈O, 84 Da) and the formation of a stable tetrahydropyranylium cation at m/z 85. libretexts.org Other expected fragments would arise from cleavage along the alkyl chain.

Interactive Table 2: Expected Key MS/MS Fragments for Protonated this compound ([M+H]⁺, m/z 309.2)

m/zIdentity/Origin
309.2[M+H]⁺ (Parent Ion)
225.2[M+H - C₅H₈O]⁺ (Loss of dihydropyran)
85.1[C₅H₉O]⁺ (Tetrahydropyranylium cation)
281.2[M+H - CO]⁺ (Loss of carbon monoxide from aldehyde)

While nominal mass spectrometry provides integer molecular weights, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to several decimal places. This high accuracy allows for the unambiguous determination of a molecule's elemental formula, as each unique combination of atoms has a distinct exact mass. This is crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental compositions. nih.gov

For this compound, HRMS would be used to confirm the elemental formula C₁₉H₃₂O₃.

Interactive Table 3: HRMS Data for this compound

ParameterValue
Elemental FormulaC₁₉H₃₂O₃
Calculated Exact Mass ([M+H]⁺)309.2424
Hypothetical Observed Mass309.2421
Mass Difference (ppm)-1.0

The small difference between the calculated and observed mass (typically < 5 ppm) provides high confidence in the assigned elemental formula.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are exceptionally useful for identifying the presence of specific functional groups, each of which has characteristic absorption or scattering frequencies.

For this compound, these techniques can readily confirm the key structural features:

Aldehyde Group: A strong, sharp absorption in the IR spectrum between 1740-1720 cm⁻¹ due to the C=O stretch. A weaker pair of bands may also be visible for the aldehyde C-H stretch around 2830 and 2720 cm⁻¹. libretexts.org

Alkyne Group: The internal C≡C triple bond gives rise to a weak to medium absorption in the IR spectrum around 2260-2100 cm⁻¹. This signal is often significantly stronger and sharper in the Raman spectrum.

Ether Linkage: Strong C-O stretching vibrations from the THP ether are expected in the fingerprint region of the IR spectrum, typically around 1150-1050 cm⁻¹.

Vibrational spectroscopy is also an excellent tool for real-time reaction monitoring. For example, in the oxidation of the precursor alcohol, 13-[(oxan-2-yl)oxy]tridec-2-yn-1-ol, to the target aldehyde, one could monitor the disappearance of the broad O-H stretching band of the alcohol (around 3500-3200 cm⁻¹) and the simultaneous appearance of the sharp C=O stretching band of the aldehyde product (~1730 cm⁻¹).

Interactive Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Typical IR IntensityTypical Raman Intensity
AldehydeC=O Stretch1740-1720StrongMedium
AldehydeC-H Stretch~2830 and ~2720Weak-MediumWeak-Medium
AlkyneC≡C Stretch2260-2100WeakStrong
AlkaneC-H Stretch2960-2850StrongStrong
EtherC-O Stretch1150-1050StrongWeak

X-ray Crystallography for Solid-State Structural Analysis (if amenable to crystallization)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. For a molecule like this compound, obtaining a single crystal suitable for diffraction studies would provide unequivocal information on bond lengths, bond angles, and the absolute configuration of its stereocenters.

The molecule possesses two main sources of stereoisomerism: the chiral center created at the C2 position of the oxane ring upon formation of the THP ether, and potential crystal packing-induced chirality. The THP group is introduced as a racemic mixture of its (R) and (S) enantiomers, which can lead to the formation of diastereomers in the final product. organic-chemistry.org A successful crystallographic analysis would resolve this ambiguity, showing the exact conformation of the six-membered ring—typically a chair conformation—and its orientation relative to the long alkyl chain.

Although obtaining a crystal of a long, flexible, and non-polar molecule can be challenging, the presence of the polar aldehyde and ether functionalities may facilitate the necessary intermolecular interactions for crystal lattice formation. Should crystallization be successful, the resulting data would serve as a benchmark for validating the results of computational modeling.

Quantum Chemical Calculations and Molecular Modeling

In the absence of experimental crystal data, computational chemistry offers powerful predictive tools to investigate the structure, properties, and reactivity of this compound.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, electrostatic potential, and spectroscopic characteristics.

For this compound, DFT calculations could elucidate the electronic nature of the conjugated yn-al system. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key to understanding its reactivity. The HOMO-LUMO energy gap is particularly important, as a smaller gap suggests higher chemical reactivity and potential for nonlinear optical (NLO) activity. mdpi.com

A DFT analysis of an analogous system, 4-hydroxybenzaldehyde, demonstrated how electronic properties can be calculated. The theoretical electronic spectrum and HOMO-LUMO energy gap were determined, providing insight into the molecule's stability and reactivity. mdpi.com Similar calculations for this compound would map the electron-rich and electron-poor regions of the molecule, identifying the electrophilic carbon of the aldehyde and the nucleophilic character of the alkyne.

Table 1: Representative DFT-Calculated Electronic Properties for an Analogous Aldehyde (Based on data for 4-hydroxybenzaldehyde, calculated at the B3LYP/6-31G(d,p) level) mdpi.com

PropertyCalculated ValueSignificance for this compound
HOMO Energy -6.5 eVIndicates the energy of the outermost electrons, involved in donation.
LUMO Energy -1.49 eVIndicates the energy of the lowest empty orbital, involved in acceptance.
HOMO-LUMO Gap 5.01 eVCorrelates with chemical stability and reactivity.
Dipole Moment 3.53 DebyeMeasures the overall polarity of the molecule.

This table is illustrative and shows the type of data that would be generated for the target compound.

DFT is also instrumental in mapping out potential reaction pathways and calculating the energies of transition states. acs.org This is particularly relevant for the bifunctional this compound, which can undergo various transformations at its aldehyde and alkyne moieties.

For instance, in the gold-catalyzed α-alkynylation of aldehydes, DFT studies have shown that the reaction can proceed through different mechanistic modes to yield either alkynyl or allenyl products. acs.org The calculations revealed the relative stabilities of intermediates and the energy barriers for their interconversion, successfully rationalizing the experimentally observed product ratios. acs.org For this compound, such studies could predict its behavior in similar synthetic transformations, guiding the choice of catalysts and reaction conditions to favor a desired outcome.

Table 2: Illustrative Calculated Free Energy Profile for a Reaction of an Alkynyl Aldehyde Analog (Conceptual data based on findings from a study on gold-catalyzed α-alkynylation) acs.org

SpeciesRelative Free Energy (kcal/mol)Description
Reactants 0.0Starting materials
Transition State 1 +15.2Energy barrier to alkynyl product formation
Alkynyl Product -5.6Thermodynamically favored initial product
Transition State 2 +8.9Energy barrier for isomerization to allenyl product
Allenyl Product -3.1Alternative, potentially accessible product

This table demonstrates how computational chemistry can map the energetic landscape of a reaction, providing insights into product distribution.

The long, flexible tridecyl chain of the molecule, combined with the rotatable bonds of the THP ether, results in a vast number of possible conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred methods for exploring this conformational landscape.

Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. A systematic conformational search can identify low-energy conformers and estimate the energy differences between them. For the THP ring, studies on monosubstituted tetrahydropyrans have established the energetic preference for equatorial substitution over axial substitution due to steric hindrance. acs.org

Molecular Dynamics (MD): MD simulations model the atomic motions of a molecule over time, providing a dynamic picture of its conformational flexibility. researchgate.net An MD simulation of this compound in a solvent would reveal how the long chain folds and moves, the range of motion of the THP group, and potential intramolecular interactions. Studies on long-chain alkanes have shown how these molecules behave in different environments, providing a basis for understanding the behavior of the C13 backbone. researchgate.net This information is critical for understanding how the molecule might interact with other molecules or biological targets. nih.gov

Synthesis and Reactivity of Structural Analogues and Advanced Derivatives of 13 Oxan 2 Yl Oxy Tridec 2 Ynal

Systematic Modifications of the Alkyne Functionality

The reactivity of the terminal alkyne in 13-[(Oxan-2-yl)oxy]tridec-2-ynal allows for a variety of transformations, enabling the introduction of diverse substituents and the formation of extended conjugated systems.

Introduction of Heteroatoms or Bulky Substituents Adjacent to the Alkyne

The introduction of heteroatoms or bulky groups onto the terminal alkyne can significantly alter the electronic and steric properties of the molecule. A common approach involves the deprotonation of the terminal alkyne with a strong base, such as n-butyllithium or a Grignard reagent, to form an acetylide. This nucleophilic acetylide can then react with various electrophiles.

For instance, silylation can be achieved by reacting the acetylide with a halosilane, such as chlorotrimethylsilane, to yield a silyl-protected alkyne. This modification is often employed to increase stability or to facilitate purification. The introduction of bulkier substituents, like a phenyl group, can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, with an aryl halide.

Below is a table summarizing potential modifications:

ReagentResulting SubstituentReaction Type
Chlorotrimethylsilane (TMSCl)-Si(CH₃)₃Silylation
Iodobenzene/Pd catalyst-C₆H₅Sonogashira Coupling
N-Fluorobenzenesulfonimide (NFSI)-FElectrophilic Fluorination

Synthesis of Enynes and Diynes Derived from the Scaffold

The alkyne functionality serves as a versatile starting point for the synthesis of conjugated enyne and diyne systems. Enynes can be synthesized through the hydrostannylation of the alkyne, followed by a Stille coupling with a vinyl halide. This method allows for the stereospecific formation of the double bond.

The construction of diynes is often achieved through oxidative homocoupling reactions, such as the Glaser or Eglinton coupling, which involve the use of a copper(I) or copper(II) salt and an oxidant. Alternatively, heterocoupling with another terminal alkyne can be accomplished using palladium catalysis, like the Cadiot-Chodkiewicz coupling, to generate unsymmetrical diynes.

The following table outlines synthetic routes to enynes and diynes:

Desired SystemReagentsReaction Name
Enyne1. Bu₃SnH, AIBN 2. Vinyl halide, Pd catalystHydrostannylation/Stille Coupling
Symmetrical DiyneCu(OAc)₂, Pyridine (B92270)Glaser Coupling
Unsymmetrical DiyneBromoalkyne, CuCl, EtNH₂Cadiot-Chodkiewicz Coupling

Diversification of the Aldehyde Moiety

The aldehyde group in this compound is a key site for molecular diversification, allowing for chain extension, reduction, and conversion to a variety of other functional groups.

Homologation and Dehomologation Strategies

Homologation, or the extension of the carbon chain, can be achieved through various methods. The Wittig reaction, using a phosphonium (B103445) ylide such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, can convert the aldehyde into an enol ether, which can then be hydrolyzed to the homologous aldehyde. Another approach is the Horner-Wadsworth-Emmons reaction, which offers excellent control over the stereochemistry of the newly formed double bond.

Dehomologation, the shortening of the carbon chain by one carbon, is a more complex transformation. One potential route involves the conversion of the aldehyde to a terminal alkene via a Wittig reaction with methylenetriphenylphosphorane, followed by ozonolysis to cleave the double bond and regenerate a one-carbon shorter aldehyde.

Transformation to Carboxylic Acids, Esters, Amides, and Nitriles

The aldehyde can be readily oxidized to a carboxylic acid using a variety of reagents. The Pinnick oxidation, which employs sodium chlorite (B76162) and a phosphate (B84403) buffer, is a mild and efficient method that is compatible with the alkyne and THP ether.

Once the carboxylic acid is formed, it can be converted to an ester through Fischer esterification with an alcohol under acidic conditions. Amide formation can be achieved by activating the carboxylic acid, for example with a carbodiimide (B86325) like DCC or EDC, followed by the addition of an amine. Direct conversion of the aldehyde to a nitrile can be accomplished using reagents such as iodine in aqueous ammonia (B1221849) or hydroxylamine (B1172632) hydrochloride followed by a dehydration agent.

Here is a summary of these transformations:

Target Functional GroupReagentsReaction Type
Carboxylic AcidNaClO₂, NaH₂PO₄Pinnick Oxidation
EsterR'OH, H⁺Fischer Esterification
Amide1. EDC, HOBt 2. R'₂NHAmide Coupling
NitrileI₂, aq. NH₃Nitrile Formation

Alternative Protecting Group Strategies for the Hydroxyl Functionality

The tetrahydropyranyl (THP) group is a common protecting group for alcohols due to its stability under a wide range of conditions. However, its removal typically requires acidic conditions, which may not be compatible with all desired synthetic transformations. Furthermore, the introduction of the THP group creates a new stereocenter, which can complicate characterization.

Alternative protecting groups can offer advantages in terms of stability, ease of removal, and compatibility with other functional groups. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are popular alternatives. These groups are stable to a variety of reaction conditions and can be selectively removed using fluoride (B91410) reagents, such as tetrabutylammonium (B224687) fluoride (TBAF), under neutral conditions.

Another option is the use of a benzyl (B1604629) ether, which is stable to both acidic and basic conditions and can be removed by hydrogenolysis. This method is particularly useful when other protecting groups sensitive to acid or fluoride are present in the molecule.

The following table compares different protecting groups for the hydroxyl functionality:

Protecting GroupAbbreviationIntroduction ReagentsCleavage ReagentsKey Advantages
TetrahydropyranylTHPDihydropyran, H⁺H⁺ (e.g., aq. HCl)Stable to most non-acidic reagents
tert-ButyldimethylsilylTBDMSTBDMSCl, ImidazoleTBAFStable to base, removed under neutral conditions
TriisopropylsilylTIPSTIPSCl, ImidazoleTBAFMore sterically hindered and stable than TBDMS
BenzylBnBnBr, NaHH₂, Pd/CStable to acid and base

Development of Greener and More Efficient Deprotection Protocols

Traditional deprotection methods often involve harsh reagents or produce significant waste. Consequently, the development of more environmentally friendly and efficient protocols is an active area of research.

For the deprotection of THP ethers, which are relevant to the parent compound, methods utilizing solid acid catalysts like montmorillonite (B579905) K10 clay have been developed. researchgate.net These catalysts are often recyclable and can be used in small quantities, reducing their environmental impact. researchgate.net Other mild methods for THP ether cleavage include the use of bismuth triflate and zeolite H-beta. organic-chemistry.org

For silyl ethers, a number of greener alternatives to fluoride-based reagents have been explored. An iron-catalyzed deprotection in methanol (B129727) offers a very mild and environmentally benign method for the cleavage of triethylsilyl (TES) groups. organic-chemistry.org Another approach involves the use of catalytic amounts of acetyl chloride in dry methanol for the deprotection of TBS and TBDPS ethers, which avoids the formation of acylated or chlorinated byproducts. organic-chemistry.org Furthermore, highly sulphated cellulose (B213188) has been shown to be a versatile, reusable, and selective catalyst for the deprotection of alcoholic TBDMS ethers. rsc.org This catalyst can be recovered and reused multiple times without significant loss of activity. rsc.org Zinc(II) trifluoromethanesulfonate (B1224126) has also been reported as a mild and efficient catalyst for the deprotection of a variety of silyl ethers. researchgate.net

Table 2: Examples of Greener Deprotection Protocols

Protecting Group Reagent/Catalyst Solvent Key Advantages
THP Montmorillonite K10 clay Methanol Environmentally friendly, reusable catalyst. researchgate.net
THP Zeolite H-beta - Recyclable catalyst, mild conditions. organic-chemistry.org
TES Iron (catalytic) Methanol Environmentally benign metal catalyst. organic-chemistry.org
TBDMS Highly sulphated cellulose Methanol Recyclable, eco-friendly catalyst. rsc.org
TBDMS, TBDPS Acetyl chloride (catalytic) Methanol Mild, avoids byproducts. organic-chemistry.org

| Various Silyl Ethers | Zinc(II) trifluoromethanesulfonate | Methanol | Mild, selective. researchgate.net |

Asymmetric Synthesis and Stereocontrol in Reactions Involving the Scaffold

The alkynal scaffold of this compound is a versatile starting material for the synthesis of chiral molecules. The introduction of new stereocenters can be achieved through either substrate-controlled or catalyst-controlled asymmetric reactions.

Diastereoselective Inductions from Existing Chiral Centers (if introduced)

If a chiral center is already present in the molecule, for example, at a position other than the anomeric carbon of the oxane ring, it can influence the stereochemical outcome of subsequent reactions. This is known as substrate-controlled diastereoselection. For instance, the alkylation of imines derived from chiral aldehydes can proceed with high diastereoselectivity, where the existing stereocenter directs the approach of the nucleophile. nih.gov Similarly, chiral N-acylated oxazolidin-2-ones, which can be conceptually related to a modified aldehyde, undergo highly diastereoselective alkylation and aldol (B89426) reactions. researchgate.net In such cases, the stereochemical bias is dictated by the conformational preferences of the chiral substrate, which leads to a lower energy transition state for the formation of one diastereomer over the other.

Enantioselective Catalysis for the Formation of New Chiral Centers

In the absence of a directing chiral center in the substrate, enantioselective catalysis is a powerful tool for the creation of new stereocenters. For the alkynal functionality, a key reaction is the addition of nucleophiles to the aldehyde to form chiral propargylic alcohols.

Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed to catalyze the enantioselective allenylboration of aldehydes, leading to the formation of anti- or syn-homopropargyl alcohols with high diastereo- and enantioselectivity. nih.govscispace.com In these reactions, the chiral catalyst controls the facial approach of the allenylboronate to the aldehyde, thereby determining the stereochemistry of the newly formed hydroxyl group. nih.govscispace.com

Another important transformation is the enantioselective addition of terminal alkynes to aldehydes. The Carreira protocol, which utilizes zinc triflate and a chiral ligand like N-methylephedrine, and the Trost protocol, employing dimethylzinc (B1204448) and a chiral ProPhenol ligand, are effective methods for the synthesis of chiral propargylic alcohols from a range of aldehydes. acs.org These methods have been shown to provide good to excellent yields and high enantiomeric excesses. acs.org

Furthermore, sequential palladium and copper catalysis has been developed for the asymmetric synthesis of chiral β-alkynyl carbonyl derivatives. nih.gov This strategy involves a palladium-catalyzed cross-coupling followed by a regio- and enantioselective copper-catalyzed conjugate reduction. nih.gov

Table 3: Examples of Enantioselective Catalysis for the Formation of Chiral Centers on Alkynal Scaffolds

Reaction Type Catalyst System Product Type Typical Enantioselectivity (ee)
Aldehyde Allenylboration Chiral Phosphoric Acid / Allenylboronate Homopropargyl Alcohols >98% ee nih.govscispace.com
Alkyne Addition to Aldehydes Zn(OTf)₂ / Chiral Ligand Propargylic Alcohols Up to 98% ee acs.org
Alkyne Addition to Aldehydes Dimethylzinc / Chiral ProPhenol Propargylic Alcohols Good to excellent ee acs.org
Conjugate Reduction of Enynes Copper / Chiral Ligand β-Alkynyl Carbonyls High ee nih.gov

Advanced Analytical Techniques for Process Optimization and Purity Assessment of 13 Oxan 2 Yl Oxy Tridec 2 Ynal Syntheses

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The synthesis of 13-[(oxan-2-yl)oxy]tridec-2-ynal may involve steps that can introduce chirality into the molecule, particularly at the carbon atom of the oxane ring attached to the tridecynal backbone. In instances where enantioselective synthesis is desired, or if chiral starting materials are used, the determination of the enantiomeric excess (ee) is critical. Chiral High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high-resolution separation of enantiomers.

For a molecule like this compound, direct separation on a chiral stationary phase (CSP) can be challenging due to the molecule's flexibility and the lack of a strong chromophore near the chiral center. A common strategy to overcome this is the derivatization of the alkyne moiety with a cobalt complex, such as dicobalt octacarbonyl (Co₂(CO)₈), to form a rigid, strongly UV-absorbing complex. nih.gov This derivatization significantly enhances the interaction with the CSP, leading to better separation.

A typical method development would involve screening various polysaccharide-based CSPs (e.g., Chiralpak® series) with different mobile phases. A normal-phase elution with a mixture of hexane (B92381) and isopropanol (B130326) is often effective for such separations. nih.govmdpi.com

Table 1: Hypothetical Chiral HPLC Separation Data for Co₂(CO)₆-complexed this compound Enantiomers

ParameterValue
Column Chiralpak® IB (5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane:Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Detection UV at 350 nm
Temperature 25 °C
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 14.8 min
Resolution (Rs) > 2.0
Enantiomeric Excess (ee) > 99%

This table presents a hypothetical but realistic set of parameters for the chiral separation of the derivatized enantiomers of this compound, demonstrating a successful resolution which is crucial for quality control in enantioselective synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-Product Analysis

The synthesis of this compound likely involves several key steps, such as a Sonogashira coupling to form the alkyne and an oxidation of a primary alcohol to the aldehyde. organic-chemistry.orgorganic-chemistry.org Each of these steps can generate volatile by-products that can be difficult to detect and remove. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and quantification of these trace impurities, owing to its high separation efficiency and sensitive detection capabilities. thermofisher.com

During the Sonogashira coupling, potential by-products could include homocoupled alkynes and residual solvents. nih.govrsc.org The oxidation of the corresponding alcohol to the aldehyde, if not carefully controlled, can lead to over-oxidation to the carboxylic acid or the formation of other volatile degradation products. libretexts.orgfrontiersin.org

A typical GC-MS analysis would involve a high-resolution capillary column and a temperature gradient to separate compounds with a wide range of boiling points. The mass spectrometer provides definitive identification of the eluted peaks based on their mass-to-charge ratio and fragmentation patterns.

Table 2: Potential Volatile By-products in the Synthesis of this compound and their Hypothetical GC-MS Data

Potential By-productOriginHypothetical Retention Time (min)Key Mass Fragments (m/z)
1,3-Diyne Homocoupling Product Sonogashira Coupling18.2Molecular ion, fragments from C-C cleavage
Unreacted Terminal Alkyne Sonogashira Coupling15.5Molecular ion, characteristic alkyne fragments
13-[(Oxan-2-yl)oxy]tridecan-1-ol Incomplete Oxidation20.1[M-H₂O]⁺, fragments from oxane ring
13-[(Oxan-2-yl)oxy]tridec-2-ynoic acid Over-oxidation22.5Molecular ion, [M-COOH]⁺
Residual Solvents (e.g., Toluene) Reaction Medium5.391 (tropylium ion), 92

This table illustrates the utility of GC-MS in identifying potential process-related impurities, which is vital for optimizing reaction conditions to minimize their formation and ensure the purity of the final product.

In-situ Spectroscopic Monitoring of Reaction Kinetics and Intermediate Formation

To achieve optimal yield and purity, a deep understanding of the reaction progress, including the formation and consumption of intermediates, is essential. In-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, allow for real-time monitoring of chemical reactions without the need for sampling. nist.govmdpi.com This provides immediate feedback on reaction kinetics, endpoint determination, and the potential accumulation of unstable intermediates. mt.commt.com

For the synthesis of this compound, in-situ FTIR can be employed to monitor key transformations. For instance, during the oxidation of the precursor alcohol to the aldehyde, the disappearance of the broad O-H stretching band of the alcohol and the appearance of the sharp C=O stretching band of the aldehyde can be tracked. Similarly, the protection of the aldehyde as an acetal (B89532) or the deprotection step can be monitored by observing changes in the C-O stretching region. nih.gov

Table 3: Characteristic IR Frequencies for In-situ Monitoring of this compound Synthesis

Functional GroupReactant/Product/IntermediateCharacteristic Vibrational Frequency (cm⁻¹)Observation during Reaction
O-H Stretch 13-[(Oxan-2-yl)oxy]tridec-2-yn-1-ol~3300 (broad)Decrease
C=O Stretch This compound~1700 (sharp)Increase
C≡C Stretch Alkyne starting material/product~2150Remains relatively constant or shifts slightly
C-O-C Stretch THP ether and acetal~1100-1000Changes upon protection/deprotection

This table provides a guide for using in-situ FTIR to track the progress of the key chemical transformations involved in the synthesis of this compound, enabling precise process control.

Advanced Titration Methods for Quantifying Reactive Functionalities

While chromatographic and spectroscopic methods provide detailed qualitative and quantitative information, classical and instrumental titration methods remain highly valuable for the accurate quantification of specific reactive functional groups, which is crucial for determining purity and for stoichiometric calculations in subsequent reactions. libretexts.orglibretexts.org

The aldehyde functionality in this compound can be quantified using various titration methods. One common approach involves the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime, liberating hydrochloric acid which can then be titrated with a standardized base. dergipark.org.tr The endpoint can be determined potentiometrically, providing a high degree of accuracy.

Furthermore, the Karl Fischer titration is the gold standard for determining the water content in the final product or in the reaction solvents, which is critical as water can interfere with many of the reactions involved in the synthesis. hach.com

Table 4: Example of a Potentiometric Titration for Aldehyde Quantification

ParameterDescription
Titration Reaction R-CHO + NH₂OH·HCl → R-CH=NOH + HCl + H₂O
Titrant 0.1 M Sodium Hydroxide (NaOH), standardized
Sample Preparation A known mass of this compound dissolved in a suitable solvent system with hydroxylamine hydrochloride reagent.
Endpoint Detection Potentiometric, monitoring the inflection point of the pH curve.
Calculation The moles of aldehyde are equivalent to the moles of NaOH consumed at the equivalence point.

This table outlines a robust and accurate method for the quantification of the aldehyde group in the target molecule, essential for final product specification and quality control.

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